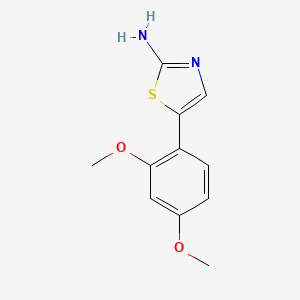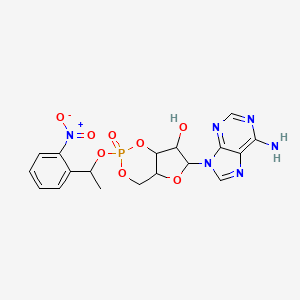
N-(3-Trifluoromethylphenyl)-N-methylanthranilic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Trifluoromethylphenyl)-N-methylanthranilic acid is a chemical compound known for its unique structural features and diverse applications. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an anthranilic acid moiety through a methylamine linkage. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential biological activities and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Trifluoromethylphenyl)-N-methylanthranilic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-trifluoromethylbenzene and anthranilic acid.
Nitration and Reduction: The 3-trifluoromethylbenzene undergoes nitration to form 3-nitrotrifluoromethylbenzene, which is then reduced to 3-amino-trifluoromethylbenzene.
Amide Formation: The 3-amino-trifluoromethylbenzene is reacted with anthranilic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Trifluoromethylphenyl)-N-methylanthranilic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-(3-Trifluoromethylphenyl)-N-methylanthranilic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory agent and its role in modulating various biological pathways.
Chemical Biology: The compound is used as a probe to study enzyme interactions and protein-ligand binding.
Material Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or optical characteristics.
Pharmaceutical Industry: It serves as a precursor or intermediate in the synthesis of various drugs and therapeutic agents.
Mecanismo De Acción
The mechanism by which N-(3-Trifluoromethylphenyl)-N-methylanthranilic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Flufenamic Acid: Another anthranilic acid derivative with anti-inflammatory properties.
Mefenamic Acid: Similar in structure but with different substituents, used as a nonsteroidal anti-inflammatory drug (NSAID).
Niflumic Acid: Contains a trifluoromethyl group but differs in its overall structure and application.
Uniqueness
N-(3-Trifluoromethylphenyl)-N-methylanthranilic acid is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
27696-34-0 |
|---|---|
Fórmula molecular |
C15H12F3NO2 |
Peso molecular |
295.26 g/mol |
Nombre IUPAC |
2-[N-methyl-3-(trifluoromethyl)anilino]benzoic acid |
InChI |
InChI=1S/C15H12F3NO2/c1-19(13-8-3-2-7-12(13)14(20)21)11-6-4-5-10(9-11)15(16,17)18/h2-9H,1H3,(H,20,21) |
Clave InChI |
BLODVPQNWORVJM-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC(=C1)C(F)(F)F)C2=CC=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-N2,N3-bis[2-(4-hydroxyphenyl)ethyl]-1,2-dihydronaphthalene-2,3-dicarboxamide](/img/structure/B12098786.png)
amine](/img/structure/B12098798.png)

![(4R,5S,6S)-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)amino]carbonyl]-1-[[(4R,5S,6S)-3-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-2-yl]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid](/img/structure/B12098803.png)
![5-(hydroxymethyl)-4-methyl-2-[1-(4,5,6-trihydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-17-yl)ethyl]-2,3-dihydropyran-6-one](/img/structure/B12098822.png)

![(R)-3,3'-Bis(4-chlorophenyl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B12098831.png)






